

# vanillin crystal structure analysis and refinement

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## Compound of Interest

Compound Name: Vanillin

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An In-depth Technical Guide on the Crystal Structure Analysis and Refinement of **Vanillin**

## Introduction

**Vanillin** (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component of vanilla bean extract, is a globally significant flavoring agent in the food, beverage, and pharmaceutical industries.[1][2][3] Its molecular structure, comprising aldehyde, hydroxyl, and ether functional groups, dictates its chemical and physical properties, including its characteristic aroma and reactivity.[1][4] Understanding the precise three-dimensional arrangement of **vanillin** molecules in the solid state is crucial for controlling its physical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development and formulation.

This technical guide provides a comprehensive overview of the crystal structure analysis and refinement of **vanillin**. It details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for structure determination, and presents key structural features based on single-crystal X-ray diffraction studies.

## Crystallographic Data and Polymorphism

**Vanillin** is known to exhibit polymorphism, the ability to exist in more than one crystal structure.[5] To date, two primary polymorphic forms have been structurally characterized: the thermodynamically stable Form I and a metastable Form II.[5]

Form I is the most commonly encountered form and crystallizes in the monoclinic system.[1][6] Form II is orthorhombic and can be selectively crystallized under specific conditions, for instance, by using polymer-induced heterogeneous nucleation.[5]

The crystallographic data for both polymorphs are summarized in the table below.

Table 1: Crystallographic Data for **Vanillin** Polymorphs

Parameter	Form I (Monoclinic)	Form II (Orthorhombic)
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c[6] or P2 <sub>1</sub> /n[8]	Pna2 <sub>1</sub> [5]
a (Å)	12.091[6]	Data not available in provided search results
b (Å)	5.585[6]	Data not available in provided search results
c (Å)	15.480[6]	Data not available in provided search results
α (°)	90	90
β (°)	105.67[6]	90
γ (°)	90	90
Volume (Å <sup>3</sup> )	Calculated based on cell parameters	Data not available in provided search results
Z	4	4[5]
Density (calc) (g/cm <sup>3</sup> )	1.056[6][9]	Data not available in provided search results

Note: The space groups P2<sub>1</sub>/c and P2<sub>1</sub>/n are different settings of the same space group.

## Molecular Geometry and Intermolecular Interactions

The molecular structure of **vanillin** is nearly planar, with slight deviations due to steric interactions between the functional groups.[6] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group and the oxygen atom of the aldehyde group of an adjacent molecule.[10][11] These interactions are fundamental to the packing of the molecules in the crystal lattice.

Table 2: Selected Bond Lengths and Angles of **Vanillin** (Data from Gas Electron Diffraction, which may slightly differ from single-crystal X-ray diffraction data)

Bond/Angle	Value (Å or °)
Bond Lengths (Å)	
	1.397(4)[12]
r(C1–Caldehyde)	1.471[12]
r(C3–OMe)	1.374(9)[12]
r(C4–OH)	1.361[12]
r(C=O)	1.214(8)[12]
Bond Angles (°)	
C6–C1–C2	120.6(2)[12]
C2–C1–Caldehyde	122.7(18)[12]
C1–C=O	119.4(16)[12]
C3–O–C	121.7(29)[12]

## Experimental Protocols

The determination of **vanillin**'s crystal structure follows a well-established workflow involving crystallization, data collection, and structure solution and refinement.

### 1. Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. Common methods for crystallizing **vanillin** include:

- **Slow Evaporation:** A saturated solution of **vanillin** in a suitable solvent (e.g., isopropanol, water, ethanol, acetone) is left to evaporate slowly at room temperature.[13][14] This gradual increase in concentration promotes the growth of well-ordered crystals.

- **Cooling Crystallization:** A saturated solution at an elevated temperature is slowly cooled, causing a decrease in solubility and inducing crystallization.<sup>[13]</sup> The rate of cooling is a critical parameter that influences crystal size and quality.

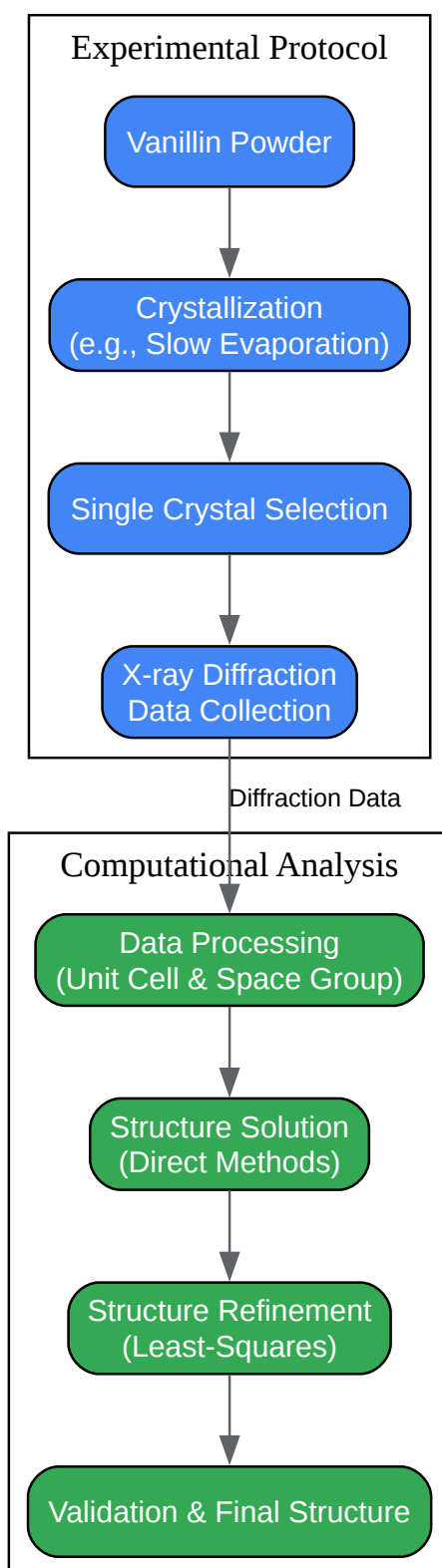
## 2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms.<sup>[14]</sup> It is then irradiated with a monochromatic X-ray beam (e.g., Cu K $\alpha$ ,  $\lambda = 1.54178 \text{ \AA}$ ).<sup>[14]</sup> The crystal is rotated, and a series of diffraction images are collected on a detector.<sup>[13]</sup>

## 3. Structure Solution and Refinement

- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.<sup>[13][14]</sup> The intensities of the diffracted beams are integrated and corrected for various experimental factors.
- **Structure Solution:** The initial positions of the atoms in the asymmetric unit are determined using computational methods. Direct methods are commonly employed for small molecules like **vanillin**.<sup>[13]</sup>
- **Structure Refinement:** The initial atomic model is refined using a full-matrix least-squares procedure on  $F^2$ .<sup>[14][15]</sup> This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and bond angles.<sup>[15]</sup> All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often located from the difference Fourier map and refined.<sup>[14]</sup>

## Visualizations



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Caption: Workflow for **Vanillin** Crystal Structure Determination.

Caption: Molecular Structure of **Vanillin** with Functional Groups.

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